2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide
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Overview
Description
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and methyl groups, and a pyridine ring substituted with a methoxy group. The acetamide linkage connects these two heterocyclic systems, contributing to the compound’s distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-4-nitropyrazole can be formed by reacting hydrazine hydrate with 3,5-dimethyl-4-nitro-1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis. For this compound, 6-methoxypyridine can be synthesized by reacting appropriate aldehydes, ammonia, and β-ketoesters.
Coupling Reaction: The final step involves coupling the pyrazole and pyridine rings through an acetamide linkage. This can be achieved by reacting 3,5-dimethyl-4-nitropyrazole with 6-methoxypyridine-3-amine in the presence of acetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,5-dimethyl-4-aminopyrazole.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methoxy functional groups. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(pyridin-3-yl)acetamide: Lacks the methoxy group on the pyridine ring.
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(6-chloropyridin-3-yl)acetamide: Contains a chlorine substituent instead of a methoxy group.
Uniqueness
The presence of the methoxy group on the pyridine ring in 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide distinguishes it from similar compounds. This functional group can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for research and industrial applications.
Properties
CAS No. |
346405-51-4 |
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Molecular Formula |
C13H15N5O4 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C13H15N5O4/c1-8-13(18(20)21)9(2)17(16-8)7-11(19)15-10-4-5-12(22-3)14-6-10/h4-6H,7H2,1-3H3,(H,15,19) |
InChI Key |
DXPHVMRYYSCEDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CN=C(C=C2)OC)C)[N+](=O)[O-] |
solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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